methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate
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Overview
Description
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate typically involves the following steps:
N-Alkylation of Quinazolin-4(3H)-one: The starting material, quinazolin-4(3H)-one, is alkylated using ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature.
Formation of the Glycinate Moiety: The intermediate product is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]acetate |
InChI |
InChI=1S/C14H15N3O4/c1-21-13(19)8-15-12(18)6-7-17-9-16-11-5-3-2-4-10(11)14(17)20/h2-5,9H,6-8H2,1H3,(H,15,18) |
InChI Key |
CVUHJEPXEKAURK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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